Cas no 2248361-93-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate is a heterocyclic compound featuring both isoindole and indole moieties, linked via a carboxylate ester group. Its structural complexity, including the 4,5-dimethoxy substitution on the indole ring, makes it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of reactive functional groups allows for further derivatization, enabling the development of specialized bioactive molecules. This compound exhibits potential utility in medicinal chemistry due to its scaffold, which is common in compounds with reported biological activity. Its stability and synthetic versatility underscore its importance in research and industrial settings.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate structure
2248361-93-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate
CAS No:2248361-93-3
MF:C19H14N2O6
MW:366.324265003204
CID:5982758
PubChem ID:165732923
Update Time:2025-10-20

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate
    • EN300-6520673
    • 2248361-93-3
    • Inchi: 1S/C19H14N2O6/c1-25-15-8-7-13-12(16(15)26-2)9-14(20-13)19(24)27-21-17(22)10-5-3-4-6-11(10)18(21)23/h3-9,20H,1-2H3
    • InChI Key: ZQVFSSVCAZVDRG-UHFFFAOYSA-N
    • SMILES: O(C(C1=CC2C(=C(C=CC=2N1)OC)OC)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 366.08518617g/mol
  • Monoisotopic Mass: 366.08518617g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 601
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 97.9Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate

Research Briefing on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate (CAS: 2248361-93-3)

In recent years, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate (CAS: 2248361-93-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique isoindole and indole moieties, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. The following briefing provides an overview of the latest research developments related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate involves a multi-step process that includes the condensation of 4,5-dimethoxy-1H-indole-2-carboxylic acid with phthalic anhydride derivatives. Recent studies have optimized this synthetic route to improve yield and purity, making the compound more accessible for further biological evaluation. Advanced spectroscopic techniques, such as NMR and mass spectrometry, have been employed to confirm the structural integrity of the synthesized product, ensuring its suitability for downstream applications.

One of the most notable findings in recent research is the compound's ability to act as a potent inhibitor of specific kinases involved in inflammatory pathways. In vitro studies have demonstrated that 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate exhibits selective inhibition of key enzymes, such as JAK2 and PI3K, which are implicated in autoimmune diseases and cancer. These findings suggest that the compound could serve as a lead molecule for the development of novel therapeutics targeting these pathways.

Further investigations into the compound's mechanism of action have revealed its ability to disrupt protein-protein interactions critical for cell signaling. Molecular docking studies have identified specific binding sites on target proteins, providing insights into the structural basis of its inhibitory activity. These computational findings have been corroborated by experimental data, including surface plasmon resonance (SPR) and fluorescence polarization assays, which confirm the compound's high affinity for its targets.

In addition to its kinase inhibitory properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate has shown potential as an anti-proliferative agent in cancer cell lines. Preclinical studies have reported significant reductions in tumor growth and metastasis in animal models, with minimal off-target effects. These results underscore the compound's therapeutic potential and warrant further investigation in clinical settings.

Despite these promising findings, challenges remain in the development of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate as a viable drug candidate. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through structural modifications and formulation strategies. Ongoing research is focused on optimizing the compound's pharmacokinetic properties to enhance its efficacy and safety profile.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4,5-dimethoxy-1H-indole-2-carboxylate represents a promising scaffold for the development of novel therapeutics in oncology and inflammatory diseases. Its unique structural features and potent biological activity make it a valuable candidate for further investigation. Future studies should aim to elucidate its full therapeutic potential and address the challenges associated with its development, paving the way for its translation into clinical applications.

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